N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Description

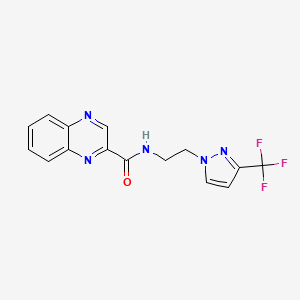

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to an ethyl-substituted pyrazole ring bearing a trifluoromethyl (-CF₃) group. Key physicochemical properties include:

- Molecular formula: C₁₅H₁₂F₃N₅O

- Average mass: 335.289 g/mol

- Monoisotopic mass: 335.099395 g/mol

- ChemSpider ID: 30762506 .

The -CF₃ group enhances lipophilicity and metabolic stability, critical for bioavailability .

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O/c16-15(17,18)13-5-7-23(22-13)8-6-19-14(24)12-9-20-10-3-1-2-4-11(10)21-12/h1-5,7,9H,6,8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBVNMBDQZICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting a suitable hydrazine derivative with a β-diketone in the presence of an acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Coupling with Quinoxaline Derivative: The pyrazole derivative is then coupled with a quinoxaline-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Formation of the Carboxamide: Finally, the carboxylic acid group is converted to the carboxamide using an amine source, typically ammonia or an amine derivative, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives effectively inhibited the growth of HCT-116 cancer cells, showcasing their potential as anticancer agents . The mechanism of action often involves the inhibition of specific protein kinases or enzymes involved in cancer cell proliferation.

Antimicrobial Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Research has shown that derivatives with similar structures exhibit notable activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy.

Case Studies

- Anticancer Activity : A study involving a series of quinoxaline derivatives reported that compounds with specific substitutions demonstrated significant inhibitory effects on cancer cell lines. For example, compounds with a trifluoromethyl group showed enhanced activity against HCT-116 cells compared to their non-trifluoromethyl counterparts .

- Antimicrobial Efficacy : In another investigation, a subset of quinoxaline derivatives was tested against various pathogens. The results indicated that compounds containing the trifluoromethyl group exhibited superior antibacterial activity, particularly against Gram-negative bacteria, suggesting their potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoxaline Carboxamide Derivatives

Several quinoxaline carboxamide analogs are described in , differing in substituents on the phenoxy group and the amide-attached aryl ring:

| Compound Name | Key Substituents | Molecular Features |

|---|---|---|

| Target Compound | Pyrazole-ethyl with -CF₃ | Flexible linker, moderate MW (335.29 g/mol) |

| 3-(4-Fluoro-2-methoxyphenoxy)-N-(3-(methylsulfonyl)phenyl)quinoxaline-2-carboxamide | Phenoxy (fluoro, methoxy); amide-attached methylsulfonylphenyl | Higher polarity due to sulfonyl group |

| 3-(2-Chloro-4-fluorophenoxy)-N-(3-sulfamoylphenyl)quinoxaline-2-carboxamide | Phenoxy (chloro, fluoro); amide-attached sulfamoylphenyl | Increased hydrogen-bonding capacity |

| 4-(3-(4-(Trifluoromethoxy)phenoxy)quinoxaline-2-carboxamido)picolinic acid | Phenoxy (trifluoromethoxy); picolinic acid side chain | Enhanced solubility from carboxylate group |

Key Differences :

Pyrazole-Containing Compounds

Pyrazole rings are common in medicinal chemistry due to their metabolic stability. Notable analogs include:

A. BTP2 (4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)

- Structure : Bis-trifluoromethyl pyrazole linked to a thiadiazole-carboxanilide.

- Comparison: The thiadiazole core in BTP2 replaces quinoxaline, altering electronic properties. Dual -CF₃ groups enhance lipophilicity (logP ~4.5) compared to the target compound (estimated logP ~3.8) .

B. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Pyrazole with -CF₃, chlorophenylsulfanyl, and aldehyde groups.

- Aldehyde functionality increases reactivity, limiting stability compared to the carboxamide linker .

Trifluoromethyl-Substituted Compounds

The -CF₃ group is a hallmark of modern drug design. Examples from :

| Compound | Core Structure | -CF₃ Position | Bioactivity Relevance |

|---|---|---|---|

| Target Compound | Quinoxaline-pyrazole | Pyrazole C3 | Optimizes hydrophobic interactions |

| HC067047 | Pyrrole-carboxamide | Phenyl ring | May enhance target binding affinity |

| AMG 517 | Pyrimidine-benzothiazole | Phenyl ring | Improves metabolic stability |

Structural Insights :

- -CF₃ on heterocycles (e.g., pyrazole in the target compound) often improves target selectivity over aryl-substituted analogs .

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, structure-activity relationships (SAR), and results from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The key steps often include:

- Formation of the Pyrazole Ring : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group onto the pyrazole ring.

- Quinoxaline Derivation : The quinoxaline moiety is introduced through cyclization reactions involving appropriate precursors.

- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for enhancing biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : this compound has been tested against pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa. Results indicate that while some derivatives show moderate antibacterial effects, they are generally less potent than standard antibiotics like chloramphenicol .

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly targeting pathways involved in cancer cell proliferation. Research indicates that certain pyrazole derivatives can inhibit key enzymes involved in tumor growth:

- BRAF(V600E) Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of BRAF(V600E), a mutation commonly found in melanoma, showcasing their potential as anticancer agents .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds within this class have shown promise in inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Component | Influence on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |

| Quinoxaline Moiety | Critical for interaction with biological targets |

| Carboxamide Functionality | Increases binding affinity to target enzymes |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

- Antimicrobial Testing : A series of trifluoromethyl-pyrazole derivatives were tested against various bacterial strains, revealing moderate antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 50 µM to 100 µM for some compounds .

- Anticancer Mechanisms : In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways, suggesting a mechanism for their anticancer effects .

- Inflammatory Response Modulation : Research indicates that these compounds can modulate inflammatory responses by inhibiting nitric oxide production in macrophages, showcasing their potential utility in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Route 1 : Coupling of a quinoxaline-2-carboxylic acid derivative with a trifluoromethylpyrazole-containing ethylamine via amide bond formation using coupling agents like EDCI/HOBt. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve reaction efficiency .

- Route 2 : Stepwise assembly via nucleophilic substitution of a halogenated quinoxaline intermediate with a pre-synthesized trifluoromethylpyrazole-ethylamine. Use K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at room temperature to minimize side reactions .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via silica gel chromatography or recrystallization. Typical yields range from 15% to 38% for analogous compounds, depending on steric hindrance .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the quinoxaline aromatic protons (δ 7.2–8.5 ppm), pyrazole protons (δ 6.5–7.3 ppm), and ethyl linker protons (δ 3.8–4.2 ppm). Trifluoromethyl groups are identified via ¹⁹F NMR (δ -60 to -65 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ ≈ 379–454 m/z for similar structures) .

- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95% .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of the trifluoromethylpyrazole moiety be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., triphenylmethyl) to control substitution patterns on the pyrazole ring .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity by heating under controlled conditions (e.g., 100°C, 30 min) .

- Computational Modeling : Use DFT calculations to predict favorable reaction pathways and transition states for trifluoromethyl group placement .

Q. What strategies are effective for resolving contradictory biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodological Answer :

- Target Engagement Studies : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to the intended target (e.g., kinases or GPCRs) .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation in cell-based assays .

- Off-Target Profiling : Screen against panels of related receptors/enzymes (e.g., CEREP panels) to identify cross-reactivity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (target <5), aqueous solubility, and CYP450 inhibition risks .

- Molecular Dynamics Simulations : Model interactions with blood plasma proteins (e.g., albumin) to predict half-life .

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity and toxicity using published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.